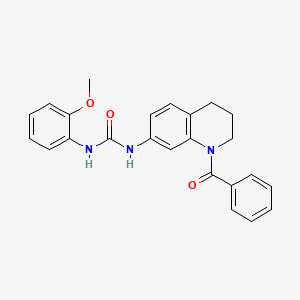

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-14-13-17-10-7-15-27(21(17)16-19)23(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTNUOSXBJLKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by a quinoline core , a benzoyl group , and a urea linkage . Its molecular formula is , with a molecular weight of approximately 385.46 g/mol .

The compound's chemical properties are essential for understanding its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O |

| Molecular Weight | 385.46 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea exhibits various biological activities:

The mechanism of action for compounds in this class typically involves the inhibition of key enzymes or interference with cellular processes in fungi. This may include disrupting cell wall synthesis or inhibiting metabolic pathways essential for fungal growth.

Case Studies

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds. For example:

- Compound Design : A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal activity. The results indicated that modifications at specific positions significantly affected their potency .

- Bioavailability Studies : Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives, which may provide insights into enhancing the therapeutic profile of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis:

Substituent Variations in Tetrahydroquinoline-Based Ureas

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula.

Key Observations:

- Core Flexibility: The tetrahydroquinoline core in the target compound and contrasts with the tetrahydroisoquinoline in , which may alter binding pocket compatibility.

- Substituent Effects: Benzoyl vs. 2-Methoxyphenyl vs. Trifluoromethylphenyl: The methoxy group (target) provides moderate H-bonding, while trifluoromethyl () enhances hydrophobicity and resistance to oxidative metabolism.

Comparison with Heterocyclic Urea Derivatives

Table 2: Tetrahydrobenzo[b]thiophene-Based Analogs ()

Key Observations:

- Heterocyclic Influence: The tetrahydrobenzo[b]thiophene core () introduces sulfur-based polarity and conformational rigidity, contrasting with the nitrogen-containing tetrahydroquinoline.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target compound’s benzoyl group likely increases logP compared to acetylated analogs ().

- Solubility : Sulfonyl () and methoxyacetyl () groups may improve aqueous solubility relative to the benzoyl-containing target.

- Metabolic Stability: Trifluoromethyl () and sulfonyl () substituents are known to reduce cytochrome P450-mediated metabolism.

Q & A

Q. What catalytic systems are effective for reducing racemization during chiral center formation?

- Methodological Answer :

- Use asymmetric organocatalysts (e.g., cinchona alkaloids) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective synthesis .

- Confirm enantiomeric excess via chiral HPLC with cellulose-based columns .

Characterization and Stability

Q. How does the methoxy group’s position on the phenyl ring affect photostability?

Q. What solid-state characterization techniques validate polymorphic purity?

- Methodological Answer :

- PXRD to identify crystalline phases.

- ssNMR to detect amorphous content or hydrate formation .

Biological Activity

Q. How can researchers differentiate target-specific activity from nonspecific protein binding?

- Methodological Answer :

- Use surface plasmon resonance (SPR) to measure binding kinetics to purified targets.

- Perform thermal shift assays (TSA) to confirm stabilization of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.